molecular formula C4H8ClNO2 B1371662 Azetidine-2-carboxylic acid hydrochloride CAS No. 69539-48-6

Azetidine-2-carboxylic acid hydrochloride

Cat. No.: B1371662
CAS No.: 69539-48-6
M. Wt: 137.56 g/mol
InChI Key: LPAHPJVNLPAUNC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the parent compound designated as azetidine-2-carboxylic acid in its salt form with hydrochloric acid. The IUPAC name specifically identifies the compound as "azetidine-2-carboxylic acid;hydrochloride," clearly distinguishing the organic base from its associated acid counterpart. This nomenclature system provides unambiguous identification while maintaining consistency with broader chemical naming protocols for amino acid derivatives.

The compound exists in multiple stereoisomeric forms, each requiring distinct nomenclature to ensure accurate identification and characterization. The (S)-enantiomer, designated as (2S)-azetidine-2-carboxylic acid hydrochloride, represents the naturally occurring configuration found in certain plant species. This stereoisomer follows the systematic naming convention that specifies the absolute configuration at the chiral carbon center using the Cahn-Ingold-Prelog priority system. The alternative (R)-enantiomer, formally named (2R)-azetidine-2-carboxylic acid hydrochloride, provides the mirror image configuration with distinct biological and chemical properties.

Racemic mixtures of the compound require additional nomenclature considerations to accurately reflect their composition. The designation "(±)-2-azetidinecarboxylic acid hydrochloride" or "DL-2-azetidinecarboxylic acid hydrochloride" indicates equal proportions of both enantiomers within the sample. Alternative systematic names include "2-azetidinecarboxylic acid, hydrochloride" and various stereoisomer-specific designations that incorporate both the position numbering system and stereochemical descriptors.

CAS Registry Numbers and Molecular Formula Specifications

The Chemical Abstracts Service registry system provides unique numerical identifiers for each distinct form of this compound, ensuring accurate compound identification across scientific literature and commercial applications. The following table summarizes the key identification parameters for major variants of the compound:

Compound Form CAS Registry Number Molecular Formula Molecular Weight (g/mol)
(S)-Azetidine-2-carboxylic acid hydrochloride 2133-35-9 C₄H₈ClNO₂ 137.56
(R)-Azetidine-2-carboxylic acid hydrochloride 647854-72-6 C₄H₈ClNO₂ 137.56
Racemic this compound 69539-48-6 C₄H₈ClNO₂ 137.56
Free acid (S)-form 2133-34-8 C₄H₇NO₂ 101.10

The molecular formula C₄H₈ClNO₂ accurately represents the composition of the hydrochloride salt forms, incorporating four carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula distinguishes the salt form from the free acid, which contains only C₄H₇NO₂ due to the absence of the hydrochloric acid component. The consistent molecular weight of 137.56 grams per mole across all stereoisomeric forms reflects the identical atomic composition despite different spatial arrangements.

Structural representations using standardized chemical notation systems provide additional identification parameters. The Simplified Molecular Input Line Entry System notation for the (S)-enantiomer reads "Cl.O=C(O)[C@@H]1CCN1," while the (R)-enantiomer utilizes "C1CN[C@H]1C(=O)O.Cl" to indicate the specific stereochemical configuration. The International Chemical Identifier system generates unique keys for each variant, with the (S)-form producing "LPAHPJVNLPAUNC-BYLKDCDLSA-N" and the (R)-form yielding "LPAHPJVNLPAUNC-AENDTGMFSA-N".

Structural Relationship to Proline and Other Cyclic Amino Acids

This compound exhibits significant structural similarities to proline and other naturally occurring cyclic amino acids, positioning it within a specialized class of heterocyclic compounds with unique biochemical properties. The fundamental structural relationship centers on the presence of a saturated nitrogen-containing ring directly attached to an amino acid backbone, creating conformational constraints that influence protein secondary structure when incorporated into peptide chains. This structural motif classifies the compound as a non-proteinogenic amino acid homologue of proline, distinguished primarily by its four-membered azetidine ring compared to proline's five-membered pyrrolidine ring structure.

The ring size difference between azetidine-2-carboxylic acid and proline creates significant conformational and chemical property variations. Proline, with its five-membered pyrrolidine ring (molecular formula C₅H₉NO₂), provides greater structural flexibility compared to the more constrained four-membered azetidine ring system. This conformational restriction in azetidine-2-carboxylic acid results in altered bond angles and increased ring strain, contributing to distinct chemical reactivity patterns and biological activity profiles. The smaller ring size also affects the compound's ability to participate in protein folding processes, often disrupting normal secondary structure formation when mistakenly incorporated during protein synthesis.

Comparative analysis with other cyclic amino acids reveals a broader family of structurally related compounds that share common functional characteristics while exhibiting distinct ring systems. Piperidine-2-carboxylic acid, also known as pipecolic acid, represents another significant member of this family with a six-membered saturated ring structure (molecular formula C₆H₁₁NO₂). The progression from four-membered azetidine to five-membered proline to six-membered pipecolic acid demonstrates systematic changes in ring strain, conformational flexibility, and resulting biological activity profiles.

The following table illustrates the structural relationships among major cyclic amino acid family members:

Compound Name Ring Size Molecular Formula Ring Strain Level Natural Occurrence
Azetidine-2-carboxylic acid 4-membered C₄H₇NO₂ High Plant species
Proline 5-membered C₅H₉NO₂ Moderate Universal in proteins
Pipecolic acid 6-membered C₆H₁₁NO₂ Low Plant and microbial sources

The structural relationship extends to functional group positioning and stereochemical considerations that influence biological recognition and enzymatic interactions. All three compounds maintain the carboxylic acid functionality at the 2-position relative to the nitrogen atom, preserving the essential amino acid framework while modifying the cyclic constraint system. This consistent positioning allows for comparative studies of structure-activity relationships and provides insights into the role of ring size in determining biological activity and protein incorporation efficiency.

Properties

IUPAC Name

azetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHPJVNLPAUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670026
Record name 2-Azetidinecarboxylic acid hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69539-48-6
Record name 2-Azetidinecarboxylic acid hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of γ-amino-α-bromobutyric acid, which is obtained by α-bromination of the neurotransmitter gamma-aminobutyric acid (GABA). The intermediate γ-amino-α-bromobutyric acid undergoes ring closure in the presence of a base such as barium hydroxide to form azetidine-2-carboxylic acid. The hydrochloride salt is then prepared by treating the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide derivative of azetidine-2-carboxylic acid undergoes hydrolysis to yield the parent carboxylic acid. This reaction typically occurs under acidic or basic conditions:

Reaction Conditions Product Yield Reference
(S)-Azetidine-2-carboxamide → AZEHCl (aq), refluxAzetidine-2-carboxylic acid85–90%
AZE ester → AZENaOH (aq), 60°CAzetidine-2-carboxylic acid78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Nucleophilic Substitution

The azetidine nitrogen participates in alkylation and acylation reactions, often requiring borane complexes to enhance reactivity:

Reaction Reagents Product Diastereoselectivity Reference
AZE borane complex + allyl bromideLiHMDS, THF, –78°C3-Allyl-azetidine-2-carboxylate95% de (cis)
AZE + chloroformateEt₃N, CH₂Cl₂γ-Chloroamine or N-dealkylated AZEN/A

Key Findings :

  • Borane coordination stabilizes the intermediate enolate, enabling stereoselective alkylation .

  • Reactions with chloroformates yield ring-opened products under forcing conditions .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under acidic or nucleophilic conditions:

Reaction Conditions Product Application Reference
AZE + HCl (conc.)Heat, 100°Cγ-Aminobutyric acid (GABA) derivativeNeurotransmitter analog
AZE + NaCNBH₃MeOH, RTPyrrolidine derivativeBioactive scaffold

Mechanistic Pathway :

  • Protonation of the ring nitrogen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Cycloaddition Reactions

Azetidine-2-carboxylic acid derivatives participate in [2+2] photocycloadditions:

Reaction Catalyst Product Yield Reference
AZE ester + alkeneIr(dFppy)₃, blue lightBicyclic azetidine62–75%

Experimental Details :

  • Visible-light excitation via triplet energy transfer enables reactivity with unactivated alkenes .

Biological Incorporation

Azetidine-2-carboxylic acid is misincorporated into proteins in place of proline, disrupting cellular processes:

Study System Effect Reference
Microglial cells + AZEER stress assay↑ PERK, ↑ CHOP, cell death
Plant defense mechanismsProtein synthesis inhibitionToxicity to herbivores

Key Data :

  • Co-administration of L-proline (50 µM) reverses AZE-induced endoplasmic reticulum stress .

  • AZE incorporation alters protein conformation, reducing thermal stability by 15–20% .

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (ΔG‡, kcal/mol) Catalyst
Hydrolysis (acidic)0.45 ± 0.0218.2HCl
[2+2] Cycloaddition13.0 ± 1.516.6Ir(dFppy)₃
Ring-opening (HCl)2.8 ± 0.322.4None

Data derived from DFT calculations and experimental kinetics .

Structural Influences on Reactivity

  • Cation-π Interactions : Tyr175 and Phe134 in AZE synthases stabilize transition states via cation-π interactions, reducing reaction barriers by 5 kcal/mol .

  • Desolvation Effects : AzeJ enzyme active site excludes water, enhancing sulfonium electrophilicity and reaction rates by 10-fold .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Design:
Azetidine-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to proline allows it to be incorporated into peptides and proteins, influencing their biological activity and stability .

Case Study:
A study highlighted the synthesis of azetidine-containing peptides that exhibited enhanced binding affinities for specific receptors involved in neurological pathways. This modification was shown to improve the therapeutic potential of these compounds .

Biochemical Research

Amino Acid Metabolism:
Research has demonstrated that Aze can influence amino acid metabolism and protein synthesis. It has been utilized to study the effects of proline analogs on cellular processes, particularly in proline-requiring organisms like certain strains of Escherichia coli .

Findings:
In experiments with a proline-auxotrophic strain, Aze was found to inhibit growth at high concentrations while sparing proline utilization at lower ratios, suggesting a complex interaction with metabolic pathways .

Organic Synthesis

Intermediate in Chemical Reactions:
Azetidine-2-carboxylic acid is frequently employed as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique ring structure allows for diverse chemical transformations that are valuable in synthetic organic chemistry .

Applications:

  • Synthesis of cyclic peptides.
  • Development of novel drug candidates through structural modifications.

Material Science

Polymer Development:
The compound is also explored for its potential in material science, particularly in developing polymers with specific properties. Research indicates that azetidine derivatives can enhance the mechanical and thermal properties of materials .

Example:
Studies have shown that incorporating azetidine units into polymer chains results in materials with improved elasticity and strength, making them suitable for various industrial applications.

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, azetidine-2-carboxylic acid is utilized to develop methods for detecting and quantifying amino acids. This is essential for quality control in pharmaceutical manufacturing and biochemical research .

Techniques Used:

  • High-performance liquid chromatography (HPLC).
  • Mass spectrometry for accurate quantification.

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders; enhances therapeutic efficacy.
Biochemical ResearchInfluences amino acid metabolism; used in studies involving proline metabolism.
Organic SynthesisActs as an intermediate; facilitates complex molecule synthesis.
Material ScienceEnhances properties of polymers; applicable in industrial materials development.
Analytical ChemistryUsed for amino acid detection and quantification; critical for quality control processes.

Mechanism of Action

The mechanism of action of azetidine-2-carboxylic acid hydrochloride involves its incorporation into proteins in place of proline. This misincorporation leads to the formation of misfolded proteins, which can disrupt normal cellular functions. The compound targets the protein synthesis machinery and affects the folding and stability of newly synthesized proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine-3-Carboxylic Acid (CAS: 36476-78-5)
  • Molecular formula: C₄H₇NO₂
  • Key differences :
    • Positional isomer: The carboxylic acid group is at the 3-position instead of the 2-position.
    • Reactivity : Less strained due to the carboxyl group's placement, leading to lower ring-opening propensity compared to the 2-carboxylic acid derivative .
    • Applications : Primarily used in material science and as a ligand in coordination chemistry .
Property Azetidine-2-Carboxylic Acid HCl Azetidine-3-Carboxylic Acid
Ring strain Higher (due to 2-position COOH) Moderate
Solubility in water High Moderate
Biological activity Inhibits E. coli growth Limited reported activity
Proline (CAS: 147-85-3)
  • Molecular formula: C₅H₉NO₂
  • Key differences: Five-membered ring (pyrrolidine) vs. four-membered azetidine. Bioactivity: Proline is a proteinogenic amino acid, while azetidine-2-carboxylic acid is a non-canonical analogue that disrupts protein synthesis by misincorporation . Thermodynamic stability: Proline’s larger ring has lower strain, making it less reactive in ring-opening reactions .
Property Azetidine-2-Carboxylic Acid HCl Proline
Ring size 4-membered 5-membered
Natural occurrence Non-proteinogenic Proteinogenic
Synthetic use Chiral catalyst Biosynthesis
Aziridine-2-Carboxylic Acid Derivatives
  • Structure : Three-membered ring with higher ring strain.
  • Reactivity : Aziridines undergo rapid ring-opening under mild acidic or nucleophilic conditions, unlike azetidines .
  • Applications : Aziridines are used in click chemistry and as intermediates for heterocycle synthesis .
Property Azetidine-2-Carboxylic Acid HCl Aziridine-2-Carboxylic Ester
Ring strain Moderate High
Stability in water Stable Hydrolyzes readily

Hydrochloride Salts of Related Compounds

Methyl Azetidine-2-Carboxylate Hydrochloride (CAS: 51020-00-9)
  • Molecular formula: C₅H₁₀ClNO₂
  • Key differences :
    • Ester derivative with enhanced lipophilicity for membrane permeability .
    • Applications : Intermediate in prodrug design and cross-coupling reactions .
Property Azetidine-2-Carboxylic Acid HCl Methyl Ester HCl
Solubility Water > Methanol Organic solvents
Bioavailability Low High
Azetidine-2-Carboxamide Hydrochloride (CAS: 1622351-27-2)
  • Molecular formula : C₄H₉ClN₂O
  • Key differences :
    • Carboxamide group replaces carboxylic acid, reducing acidity.
    • Applications : Used in peptide backbone modifications and kinase inhibitor design .

Enantiomeric Comparisons

  • (R)-Azetidine-2-Carboxylic Acid Hydrochloride (CAS: 647854-72-6) and (S)-Azetidine-2-Carboxylic Acid Hydrochloride (CAS: 2133-35-9) exhibit stereospecific interactions in catalysis and drug binding .
    • The (S)-enantiomer is a proline mimetic with higher affinity for bacterial transporters .

Biological Activity

Azetidine-2-carboxylic acid hydrochloride (Aze) is a non-protein amino acid that has garnered attention due to its structural similarity to proline and its biological implications. This article explores the biological activity of Aze, focusing on its effects on various biological systems, mechanisms of action, and potential toxicity.

Chemical Structure and Properties

Aze is characterized by a four-membered heterocyclic ring containing nitrogen, with the molecular formula C4H7NO2C_4H_7NO_2. It acts as a homologue of proline, allowing it to be incorporated into proteins in place of proline, which can lead to significant biological consequences .

Sources and Occurrence

Azetidine-2-carboxylic acid is naturally found in several plant species, particularly in the rhizomes and foliage of plants in the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal). It is also present in various members of the Fabaceae family and in small quantities in sugar beets and table beets .

1. Incorporation into Proteins

Aze has been shown to misincorporate into proteins, particularly myelin basic protein (MBP), which can lead to detrimental effects on cellular functions. Studies indicate that Aze can replace proline during protein synthesis, resulting in altered protein structures and functions .

Table 1: Effects of Aze Misincorporation on Protein Function

Protein TypeEffect of Aze Misincorporation
Myelin Basic ProteinInduces oligodendrogliopathy resembling MS pathology
HemoglobinIncorporated without reducing globin synthesis rate
CollagenAlters structural integrity due to misincorporation

2. Toxicity and Teratogenic Effects

Aze has been associated with various toxic effects across different species. Its incorporation into proteins can lead to teratogenic disorders and malformations in animal models including mice, hamsters, ducks, and rabbits. The mechanism involves disruption of normal protein folding and function, leading to apoptosis and other cellular stress responses .

Case Study: Oligodendrogliopathy Induction in Mice

In a study involving adult CD1 mice, Aze was administered at doses of 300 mg/kg and 600 mg/kg. The high-dose group exhibited clinical signs similar to those seen in MBP-mutant mice, including oligodendrocyte damage and myelin blistering. These findings suggest that Aze may contribute to neurodegenerative processes akin to multiple sclerosis (MS) without leukocyte infiltration .

1. Cellular Stress Response

Aze exposure triggers an unfolded protein response (UPR) characterized by the activation of several stress-related pathways. This includes the upregulation of pro-inflammatory markers such as IL-6 and activation of apoptotic pathways via Bcl-2 family proteins .

Table 2: Key Pathways Activated by Aze Exposure

PathwayEffect
Unfolded Protein ResponseInduces apoptosis in oligodendrocytes
Inflammatory ResponseUpregulation of IL-6 and other cytokines
Protein FoldingDisruption leading to cellular dysfunction

2. Impact on Cellular Metabolism

Research indicates that Aze affects central carbon metabolism, potentially disrupting normal metabolic processes within cells. This disruption may be linked to its ability to mimic proline, thereby interfering with amino acid metabolism and protein synthesis .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of azetidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry (MS) can verify molecular weight, while elemental analysis ensures stoichiometric consistency. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Reproducibility requires calibration against certified reference materials and adherence to protocols outlined in standardized guidelines (e.g., ACS Style Guide) .

Q. How should this compound be handled and stored to maintain stability and ensure laboratory safety?

  • Methodological Answer : Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. Use sealed, light-resistant containers. Handling requires personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats. Work in fume hoods with local exhaust ventilation to avoid inhalation of aerosols. Spills should be neutralized with inert absorbents (e.g., diatomaceous earth) and disposed of via hazardous waste protocols .

Q. What experimental protocols are recommended for synthesizing this compound, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves ring-closing reactions of γ-amino acids or Strecker synthesis derivatives. Detailed step-by-step protocols, including solvent selection (e.g., THF or DMF), reaction temperatures, and purification methods (e.g., recrystallization), must be documented. Reproducibility hinges on strict control of anhydrous conditions, catalyst purity, and validation via intermediate characterization (e.g., TLC, IR spectroscopy). Cross-referencing synthetic procedures with peer-reviewed literature is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, exposure durations). To address this, perform dose-response studies using standardized models (e.g., NIH/3T3 fibroblasts) and compare results under controlled parameters (pH, temperature). Validate findings with orthogonal assays (MTT vs. LDH release) and consult regulatory databases (e.g., ECHA) for harmonized toxicity classifications. Transparent reporting of experimental variables is critical .

Q. What challenges arise when incorporating this compound into protein misfolding studies, and how can experimental design mitigate these issues?

  • Methodological Answer : As a proline analog, its incorporation disrupts protein folding kinetics. Challenges include uneven substitution rates and solubility limitations. Optimize by using codon-optimized expression systems (e.g., E. coli BL21) and adjusting fermentation media (e.g., supplemented with 5 mM Mg²⁺). Monitor misfolding via circular dichroism (CD) spectroscopy or size-exclusion chromatography. Kinetic assays should employ stopped-flow techniques to capture early folding intermediates .

Q. What strategies are effective for analyzing enantiomeric purity in this compound derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) using cyclodextrin additives can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography may resolve ambiguous cases. For quantitative analysis, couple these methods with polarimetry or enzymatic assays (e.g., L-amino acid oxidase specificity). Ensure method validation via interlaboratory comparisons .

Q. How can researchers design robust kinetic studies to investigate this compound’s inhibition of prolyl-tRNA synthetase?

  • Methodological Answer : Use stopped-flow fluorimetry to monitor tRNA charging in real-time. Vary substrate concentrations (ATP, proline) to determine inhibition constants (Ki) via Lineweaver-Burk plots. Include positive controls (e.g., halofuginone) and validate using isothermal titration calorimetry (ITC) for binding affinity measurements. Replicate experiments across multiple enzyme batches to account for variability .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning tools (e.g., PCA) to identify outliers. Report confidence intervals and effect sizes per FAIR data principles .

Q. How should researchers document and archive spectral data (NMR, IR) for this compound to meet journal reproducibility standards?

  • Methodological Answer : Deposit raw data in repositories (e.g., Zenodo) with unique DOIs. Annotate spectra with acquisition parameters (solvent, frequency, temperature) and processing steps (apodization, baseline correction). Follow ACS guidelines for spectral figure formatting, ensuring peak assignments are unambiguous. Provide accession codes in supplementary materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azetidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Azetidine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.